Synthesis and Characterization of Flavoxate-d5: An In-depth Technical Guide
Synthesis and Characterization of Flavoxate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Flavoxate-d5, a deuterated analog of the urinary antispasmodic drug, Flavoxate. This isotopically labeled compound serves as an invaluable internal standard for the quantitative analysis of Flavoxate in biological matrices, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of five deuterium atoms onto the phenyl ring offers a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and metabolic studies.
Synthesis of Flavoxate-d5
The synthesis of Flavoxate-d5 is a multi-step process that begins with commercially available deuterated starting materials and culminates in the final esterification to yield the target molecule. The proposed synthetic pathway involves the formation of a deuterated chalcone, followed by a Robinson annulation to construct the flavone core, and finally, esterification with 2-(1-piperidinyl)ethanol.
Proposed Synthetic Pathway
A plausible synthetic route for Flavoxate-d5 is outlined below. This pathway is based on established methods for the synthesis of flavonoids and their deuterated analogs.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)
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To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in ethanol at room temperature, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise.
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The reaction mixture is stirred at room temperature for 12-16 hours.
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The resulting precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol.
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The crude product is dried under vacuum to yield the deuterated chalcone. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one
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A mixture of the synthesized chalcone-d5 (1.0 eq) and iodine (0.1 eq) in dimethyl sulfoxide (DMSO) is heated at 120-130 °C for 2-3 hours.
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After cooling to room temperature, the reaction mixture is poured into ice-cold water.
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The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
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The crude product is dried and can be purified by column chromatography on silica gel.
Step 3: Synthesis of 3-Methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylic acid (3-Methylflavone-8-carboxylic acid-d5)
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The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one (1.0 eq) is suspended in a mixture of pyridine and water.
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The mixture is heated to reflux, and a solution of potassium permanganate (3.0-4.0 eq) in water is added portion-wise over 2-3 hours.
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Refluxing is continued for an additional 4-6 hours until the purple color of permanganate disappears.
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The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
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The precipitate is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
Step 4: Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylate (Flavoxate-d5)
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A mixture of 3-methylflavone-8-carboxylic acid-d5 (1.0 eq), 2-(1-piperidinyl)ethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene is refluxed using a Dean-Stark apparatus for 8-12 hours to remove the water formed during the reaction.[5]
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After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Flavoxate-d5.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes the expected molecular weights and typical yields for the synthesis of Flavoxate-d5 and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Benzaldehyde-d5 | C₇HD₅O | 111.16 | - |
| Chalcone-d5 | C₁₅H₇D₅O₂ | 231.30 | 70-80[6] |
| 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one | C₁₆H₇D₅O₂ | 243.30 | 60-70 |
| 3-Methylflavone-8-carboxylic acid-d5 | C₁₇H₇D₅O₄ | 285.31 | 50-60[7] |
| Flavoxate-d5 | C₂₄H₂₀D₅NO₄ | 396.50 | 65-75[5] |
Characterization of Flavoxate-d5
The synthesized Flavoxate-d5 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For Flavoxate-d5, both ¹H and ¹³C NMR spectra are essential.
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¹H NMR: The proton NMR spectrum of Flavoxate-d5 will be significantly different from that of unlabeled Flavoxate in the aromatic region. The signals corresponding to the five protons on the phenyl ring (at the 2-position of the flavone core) will be absent or significantly reduced in intensity. The remaining protons on the flavone core and the piperidinylethyl side chain will show characteristic chemical shifts and coupling patterns.[8][9][10]
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¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring will exhibit triplet splitting due to coupling with deuterium (C-D coupling), and their chemical shifts might be slightly different from the non-deuterated analog due to the isotopic effect.[8]
Table of Expected ¹H NMR Chemical Shifts (referenced to Flavoxate HCl in CDCl₃) [9]
| Assignment | Chemical Shift (ppm) |
| H-5 | ~8.2 |
| H-7 | ~7.8 |
| H-6 | ~7.5 |
| Phenyl-H (d5) | Absent |
| -OCH₂- | ~4.5 |
| -NCH₂- (piperidine) | ~2.6 |
| -NCH₂- (ethyl) | ~2.8 |
| -CH₂- (piperidine) | ~1.6 |
| -CH₂- (piperidine) | ~1.4 |
| -CH₃ | ~2.2 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of Flavoxate-d5.
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Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M+H]⁺) at m/z 397.5, which is 5 mass units higher than that of unlabeled Flavoxate (m/z 392.5). This confirms the incorporation of five deuterium atoms.
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Isotopic Distribution: The isotopic pattern of the molecular ion peak can be analyzed to determine the percentage of d5, d4, d3, etc., species, thus providing a measure of the isotopic enrichment.
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Fragmentation Pattern: The fragmentation pattern of Flavoxate-d5 in MS/MS experiments will be similar to that of Flavoxate, but fragments containing the deuterated phenyl ring will show a mass shift of +5 Da. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (RDA) reactions and losses of small molecules like CO.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Flavoxate-d5. A reversed-phase HPLC method is typically employed.
Typical HPLC Method Parameters [13]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an additive (e.g., formic acid or ammonium acetate) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 290 nm) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Application of Flavoxate-d5 as an Internal Standard
Flavoxate-d5 is primarily used as an internal standard in bioanalytical methods for the quantification of Flavoxate in plasma, urine, or other biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis as it compensates for variations in sample preparation, injection volume, and matrix effects.[14][15]
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a pharmacokinetic study of Flavoxate using Flavoxate-d5 as an internal standard.[16][17]
References
- 1. Highly Selective Continuous-Flow Synthesis of Potentially Bioactive Deuterated Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Conformational evaluation and detailed 1H and 13C NMR assignments of flavoxate, a urinary tract antispasmodic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavoxate hydrochloride(3717-88-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavoxate | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid Chromatographic Determination of Flavoxate HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
